2-methyl-6-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol
Overview
Description
2-methyl-6-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol is a chemical compound with the molecular formula C15H14N2O . The molecular weight of this compound is 238.28 g/mol . It is also known by other names such as 2-methyl-6-(6-methyl-1h-benzimidazol-2-yl)phenol .
Molecular Structure Analysis
The molecule of 2-methyl-6-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol is almost planar . The dihedral angle between the 6-methyl-1H-benzimidazole plane and the phenol plane is 6.9 degrees . An intramolecular O-H…N hydrogen bond is present .Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 1 . The topological polar surface area is 48.9 Ų . The heavy atom count is 18 .Scientific Research Applications
Molecular Structure and Properties
- Molecular Conformation and Crystal Packing: The molecule exhibits a nearly planar structure with a small dihedral angle between the benzimidazole plane and the benzene ring. Intramolecular hydrogen bonds form an S(6) ring motif, contributing to a three-dimensional network structure in the crystal packing. These characteristics are pivotal for understanding molecular interactions and designing derivatives for various applications (Eltayeb et al., 2009).
Spectroscopic Studies
- Spectral Characterization: Spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and UV–visible spectroscopy have been used to characterize the compound and its derivatives. This spectral data is essential for identifying structural features and assessing purity and composition (Yıldız et al., 2010).
Antibacterial Effects
- Antibacterial Activity: Certain derivatives of the compound have shown antibacterial effects against various bacteria. These studies are significant for exploring potential pharmaceutical applications, particularly in developing new antibacterial agents (Tavman et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition on Metals: Derivatives of this compound have been studied for their corrosion inhibition properties on mild steel in acidic environments. This research is crucial for industrial applications, especially in protecting metal structures and equipment (Verma et al., 2016).
Photoluminescence Behavior
- Photoluminescence Studies: Investigations into the photoluminescence behavior of derivatives of this compound, particularly in zinc complexes, provide insights into their potential use in optical and electronic materials (Zhou et al., 2012).
Fungicidal Activity
- Fungicidal Properties: Some synthesized derivatives have displayed moderate to good fungicidal activity, suggesting potential use in agricultural applications, specifically in pest control (Tang et al., 2015).
Solvent Effects and Complexation
- Solvent Effects on Complexation: Research into how different solvents affect the complexation reactions of the compound's derivatives provides valuable data for chemical synthesis and compound stabilization (Tavman, 2006).
properties
IUPAC Name |
2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-6-7-12-13(8-9)17-15(16-12)11-5-3-4-10(2)14(11)18/h3-8,18H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLZCILYJUKTDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC(=C3O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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